molecular formula C13H20N4O4S B13398165 N2-[(4-Methylphenyl)sulfonyl]-L-arginine

N2-[(4-Methylphenyl)sulfonyl]-L-arginine

Cat. No.: B13398165
M. Wt: 328.39 g/mol
InChI Key: KFNRNFXZFIRNEO-LLVKDONJSA-N
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Description

N2-[(4-Methylphenyl)sulfonyl]-L-arginine (commonly abbreviated as Tos-L-arginine) is a chemically modified derivative of the amino acid L-arginine. In this compound, the α-amino group (N2) of L-arginine is sulfonylated with a 4-methylphenylsulfonyl (tosyl, Tos) group. This modification confers enhanced stability and altered biochemical interactions, making it valuable in peptide synthesis and enzymology studies. The Tos group acts as a protecting group, shielding the α-amino group during solid-phase peptide synthesis (SPPS) and enabling selective deprotection under acidic conditions .

Tos-L-arginine derivatives are also utilized as substrates or inhibitors in enzymatic assays. For example, methyl esters of Tos-L-arginine (e.g., Tos-Arg-OMe·HCl) are employed to study serine proteases like plasmin and activated protein C (APC), where the Tos group influences substrate specificity and binding affinity .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1

InChI Key

KFNRNFXZFIRNEO-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: Protected L-arginine derivative (e.g., Nα-Boc-L-arginine or Nα-Fmoc-L-arginine).
  • Reagent: 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).
  • Solvent: Anhydrous dichloromethane or pyridine.
  • Conditions: The reaction is performed under inert atmosphere at low temperature (0°C to room temperature) to control reactivity and prevent side reactions.

Reaction Scheme:

Protected L-arginine + 4-methylbenzenesulfonyl chloride → N2-[(4-Methylphenyl)sulfonyl]-L-arginine derivative

Data & Notes:

  • Yield: Typically ranges from 70% to 85% depending on the protecting group and reaction conditions.
  • Advantages: High selectivity, straightforward procedure, and compatibility with various protecting groups.
  • Limitations: Requires prior protection of amino groups; possible side reactions with other nucleophilic sites.

Synthesis via Sulfonamide Formation

Overview:
Another approach involves converting the amino group of arginine into a sulfonamide, which can then be further functionalized.

Procedure:

  • Step 1: Protect the amino groups of arginine (e.g., with Boc or Fmoc groups).
  • Step 2: React the protected arginine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • Step 3: Deprotect the amino groups if necessary, to yield the free this compound.

Data & Notes:

  • Reaction Conditions: Usually performed at 0°C to room temperature.
  • Yield: Around 75% to 88%, depending on the reaction specifics.
  • Supporting Research: Similar sulfonamide synthesis methods are documented in peptide chemistry literature, emphasizing the importance of protecting groups to ensure regioselectivity.

Multistep Synthesis Involving Intermediate Sulfonyl Derivatives

Overview:
A more elaborate route involves synthesizing an intermediate sulfonyl derivative, such as N-tosyl-L-arginine, followed by substitution with the 4-methylphenyl group.

Procedure:

  • Step 1: Synthesize N-tosyl-L-arginine by sulfonylation with tosyl chloride.
  • Step 2: React the tosylated intermediate with a nucleophile, such as 4-methylphenylsulfonyl anion or related species, under basic conditions.

Data & Notes:

  • Reaction Conditions: Elevated temperatures or microwave-assisted conditions can improve yields.
  • Advantages: Allows for selective introduction of the sulfonyl group at specific positions.
  • Research Findings: Similar strategies are outlined in patent literature for the synthesis of sulfonylated amino acids used in pharmaceutical applications.

Synthesis via Aromatic Sulfonation Followed by Functionalization

Overview:
This method involves aromatic sulfonation of toluene to produce 4-methylbenzenesulfonic acid derivatives, which are then converted into sulfonyl chlorides and used for subsequent coupling.

Procedure:

  • Step 1: Sulfonate toluene with sulfuric acid to produce toluenesulfonic acid.
  • Step 2: Convert to toluenesulfonyl chloride using chlorinating agents like phosphorus trichloride or thionyl chloride.
  • Step 3: React the sulfonyl chloride with arginine derivatives.

Data & Notes:

  • Yield: Variable; optimized conditions can achieve over 80%.
  • Notes: This approach is more suitable for large-scale synthesis due to the availability of starting materials.

Research Findings Supporting Synthesis Strategies

  • C-H Amination Approach:
    A recent study proposed constructing cyclic guanidine structures via Rh(II)-catalyzed C-H amination, which could be adapted for arginine derivatives. Although complex, this method offers regioselectivity and stereoselectivity advantages, especially for synthesizing derivatives like this compound with specific stereochemistry.

  • Protection and Deprotection Strategies:
    Protection of amino and guanidine groups is critical to prevent side reactions. Common protecting groups include Boc, Fmoc, and Tces, which are removable under mild conditions, facilitating subsequent sulfonylation steps.

  • Reaction Optimization:
    Parameters such as solvent choice, temperature, and molar ratios significantly influence yields and purity. For example, using anhydrous dichloromethane with triethylamine as base enhances selectivity.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Typical Yield Remarks
Direct sulfonylation Protected L-arginine 4-methylbenzenesulfonyl chloride Dichloromethane/pyridine 0°C to RT 70-85% High regioselectivity
Sulfonamide formation Protected L-arginine 4-methylbenzenesulfonyl chloride Pyridine RT 75-88% Requires prior protection
Multistep intermediate L-arginine + sulfonyl chloride N/A N/A Controlled Variable Complex, multi-step
Aromatic sulfonation Toluene derivatives SO₃/H₂SO₄ Sulfuric acid Elevated temperatures >80% Suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:

    Chemistry: It is used as a substrate in enzymatic assays to study protease activity.

    Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.

    Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Tos-L-arginine and related sulfonylated arginine derivatives:

Compound Substituent Key Applications Key Differences
N2-[(4-Methylphenyl)sulfonyl]-L-arginine Tosyl (4-methylphenylsulfonyl) at N2 Peptide synthesis, enzyme substrates (e.g., plasmin, APC) Simple Tos group; optimal for enzymatic assays due to moderate steric hindrance.
N2-(3-Formylphenylsulfonamido)-L-arginine 3-Formylphenylsulfonamido at N2 Neuropilin-1 antagonism (antiangiogenic/antitumor) Bulky formylphenyl group enhances target binding but reduces solubility.
Nω-Tosyl-L-arginine methyl ester (Tos-Arg-OMe·HCl) Tosyl at Nω, methyl ester at C-terminus APC inhibition, esterase activity studies Methyl ester increases membrane permeability; used in kinetic assays.
N2-Fmoc-Nω-Tos-L-ornithine Fmoc at N2, Tos at Nω SPPS intermediates Dual protection (Fmoc/Tos) allows sequential deprotection; ornithine backbone.
N-Acetyl-L-methionine sulfone Sulfone at side chain Pharmaceutical impurity standard Sulfone modification on methionine; unrelated to arginine’s guanidino group.

Enzymatic Activity Comparisons

highlights the differential activity of Tos-L-arginine derivatives compared to other substrates:

  • Chloroform-inducible esterase vs. Tos-Arg-OMe is inactive against plasminogen, whereas chloroform-inducible esterase activates its precursor .
  • Antiangiogenic activity :
    • Tos-L-arginine derivatives with complex sulfonamido groups (e.g., compound 7a in ) exhibit dual antiangiogenic and immune-modulatory effects by targeting Neuropilin-1, unlike simpler Tos derivatives .

Enzyme Inhibition

  • APC inhibition : Tos-Arg-OMe·HCl shows IC50 values in the micromolar range, making it a tool for studying coagulation pathways .
  • Neuropilin-1 antagonism : Sulfonamido derivatives (e.g., 7a ) inhibit VEGF binding with IC50 < 100 nM, highlighting the role of sulfonyl groups in target engagement .

Therapeutic Potential

Compounds like 7a and 9b () combine antiangiogenic and immune-modulatory effects, suggesting utility in cancer therapy. Their efficacy surpasses simpler Tos derivatives due to optimized sulfonamide substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine?

  • Methodological Answer : The synthesis typically involves sulfonylation of L-arginine using 4-methylbenzenesulfonyl chloride under alkaline conditions. Key steps include:

  • Protecting the α-amino group of L-arginine to avoid side reactions.
  • Reacting the ε-amino group with the sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
  • Purification via column chromatography or recrystallization.
  • Validation by <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm sulfonamide bond formation .

Q. Which analytical techniques are critical for characterizing N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine?

  • Methodological Answer :

  • NMR Spectroscopy : Assign signals for the sulfonyl group (~7.2–7.8 ppm for aromatic protons) and the guanidinium moiety (~3.1–3.3 ppm for CH2 groups).
  • X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., torsion angles between the sulfonyl group and arginine backbone).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in crystalline forms .

Q. How can researchers quantify N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in complex mixtures?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–220 nm for sulfonamide absorption).

  • Derivatization : Pre-column derivatization with agents like benzoin enhances detection sensitivity.
  • Column Selection : Use pH-stable C18 columns (e.g., Shodex) to withstand mobile phases with high pH (8–10) for improved resolution .

Advanced Research Questions

Q. How can structural discrepancies between X-ray crystallography and NMR data for N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine be resolved?

  • Methodological Answer :

  • Validation Tools : Use PROCHECK to assess stereochemical quality of crystallographic models (e.g., Ramachandran plot outliers) .
  • Dynamic Analysis : Apply the Crystallography & NMR System (CNS) suite to refine structures using hybrid restraints from both techniques.
  • Sample Preparation : Ensure crystallization conditions mimic NMR solution conditions (e.g., buffer pH, ionic strength) to reduce conformational variability .

Q. What strategies optimize reaction yields during sulfonylation of L-arginine derivatives?

  • Methodological Answer :

  • Temperature Control : Maintain sub-ambient temperatures (0–10°C) to minimize sulfonyl chloride hydrolysis.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the ε-amino group.
  • Solvent Optimization : Employ anhydrous DMF to stabilize reactive intermediates and improve solubility .

Q. How do non-covalent interactions influence the stability of N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in solid-state forms?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Calculate interaction ratios (e.g., H-bonding vs. π-π stacking) using CrystalExplorer.
  • Thermal Analysis : Correlate DSC/TGA data with interaction profiles to identify dominant stabilizing forces (e.g., sulfonyl-aromatic interactions contribute to melting point elevation) .

Q. What advanced NMR techniques elucidate conformational dynamics of N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in solution?

  • Methodological Answer :

  • NOESY/ROESY : Detect through-space nuclear Overhauser effects to map intramolecular contacts (e.g., between the sulfonyl group and arginine sidechain).
  • Relaxation Dispersion Experiments : Probe microsecond-millisecond timescale dynamics of the guanidinium moiety in aqueous buffers .

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